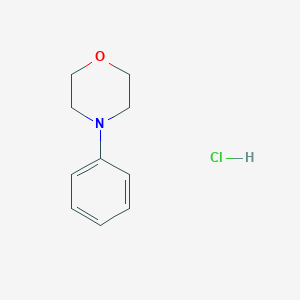

N-Phenylmorpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

3976-10-1 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

4-phenylmorpholine;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5H,6-9H2;1H |

InChI Key |

OJTANAMJGXNZOK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

N-Phenylmorpholine hydrochloride synthesis mechanism

An In-depth Technical Guide to the Synthesis of N-Phenylmorpholine Hydrochloride

Introduction

N-Phenylmorpholine and its derivatives are significant scaffolds in medicinal chemistry and drug development, appearing in a range of biologically active compounds. This technical guide provides a detailed overview of the primary synthesis mechanisms for N-Phenylmorpholine, followed by the procedure for its conversion to the hydrochloride salt. The information is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory synthesis.

Synthesis of N-Phenylmorpholine (Free Base)

There are two primary and effective routes for the synthesis of N-Phenylmorpholine: direct nucleophilic substitution and palladium-catalyzed Buchwald-Hartwig amination.

Route 1: Nucleophilic Substitution via Alkylation of Aniline

This method involves the direct reaction of aniline with bis(2-chloroethyl) ether in the presence of a base. The reaction proceeds via a double N-alkylation followed by an intramolecular cyclization to form the morpholine ring.

Reaction Mechanism:

The synthesis begins with the nucleophilic attack of the aniline nitrogen on one of the electrophilic carbons of bis(2-chloroethyl) ether. This is followed by a second intramolecular nucleophilic substitution to close the ring, forming the morpholine structure. A base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.

Caption: Nucleophilic substitution pathway for N-Phenylmorpholine synthesis.

Experimental Protocol:

This protocol is adapted from a patented industrial synthesis method[1].

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, combine aniline (e.g., 50g, 0.537 mol), bis(2-chloroethyl) ether (e.g., 500 mL, excess), and triethylamine (e.g., 108.7g, 1.074 mol).

-

Heating: Heat the reaction mixture to 150°C and maintain this temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess bis(2-chloroethyl) ether by distillation under reduced pressure.

-

Extraction: Pour the cooled residue into 1L of water. Extract the aqueous phase with ethyl acetate (2 x 300 mL).

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Decolorize with activated carbon, then filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Isolation: The resulting off-white solid is N-Phenylmorpholine. Further purification can be achieved by recrystallization if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Aniline | 50 g (0.263 mol) | [1] |

| Triethylamine | 53.3 g (0.526 mol) | [1] |

| Bis(2-chloroethyl) ether | 500 mL | [1] |

| Reaction Temperature | 150 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Yield | 80.4% | [1] |

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method couples an aryl halide (like bromobenzene) with an amine (morpholine) and is known for its high functional group tolerance and broad substrate scope.

Reaction Mechanism:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (General):

This is a general procedure and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

-

Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add the aryl halide (e.g., bromobenzene), morpholine, and an anhydrous solvent (e.g., toluene or dioxane).

-

Heating: Heat the mixture to the required temperature (typically 80-110°C) and stir for the specified time (usually 2-24 hours), monitoring by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution and purify the residue by column chromatography to obtain N-Phenylmorpholine.

Quantitative Data:

Yields for Buchwald-Hartwig reactions are typically high, often exceeding 90%, but are highly dependent on the specific catalyst, ligand, base, and solvent system employed.

Synthesis of this compound

The conversion of the free base N-Phenylmorpholine to its hydrochloride salt is a straightforward acid-base reaction. This is often done to improve the compound's stability, solubility in aqueous media, and ease of handling as a crystalline solid.

Reaction Mechanism:

The lone pair of electrons on the nitrogen atom of N-Phenylmorpholine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid to form the N-phenylmorpholinium cation and a chloride anion.

Caption: Acid-base reaction for this compound formation.

Experimental Protocol:

-

Dissolution: Dissolve the purified N-Phenylmorpholine free base in a suitable anhydrous solvent, such as isopropanol, diethyl ether, or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl in a compatible solvent like isopropanol or dioxane) dropwise. The addition should be continued until the solution becomes acidic (test with pH paper).

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Cooling the mixture in an ice bath can aid in complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any unreacted starting material or excess acid. Dry the product under vacuum to obtain pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | N-Phenylmorpholine (1 equivalent) |

| Reagent | Hydrochloric Acid (approx. 1.1 equivalents) |

| Solvent | Anhydrous Isopropanol or Diethyl Ether |

| Reaction Temperature | 0 °C to Room Temperature |

| Yield | Typically quantitative (>95%) |

References

N-Phenylmorpholine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmorpholine hydrochloride is a substituted morpholine derivative of interest in medicinal chemistry and drug development. As a member of the phenylmorpholine class, it holds potential for interacting with biological targets such as monoamine transporters, making it a subject of investigation for its stimulant and related properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and potential biological activities based on related compounds.

Chemical and Physical Properties

Quantitative data for N-Phenylmorpholine and its hydrochloride salt are summarized below. It is important to note that specific experimental data for the hydrochloride salt is limited in publicly available literature; therefore, some data is inferred from the free base, N-Phenylmorpholine, and related compounds.

Table 1: Physical and Chemical Properties of N-Phenylmorpholine and this compound

| Property | N-Phenylmorpholine | This compound | Source(s) |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO·HCl | [1][2] |

| Molecular Weight | 163.22 g/mol | 199.68 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | White solid | [2][3] |

| Melting Point | 51-54 °C | Not available | |

| Boiling Point | 165-170 °C at 45 mmHg | Not available | |

| Solubility | Not available | Not available | |

| Density | 1.053 g/cm³ at 60 °C | Not available | [1] |

| Storage Conditions | Room Temperature | 0-8 °C | [2][3] |

Table 2: Spectroscopic Data Identifiers for N-Phenylmorpholine

| Data Type | Identifier/Reference |

| CAS Number | 92-53-5 |

| MDL Number | MFCD00006166 |

| PubChem CID | 62339 |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-phenylmorpholine involves the reaction of aniline with bis(2-chloroethyl) ether. The resulting free base can then be converted to the hydrochloride salt.

Step 1: Synthesis of N-Phenylmorpholine

A common synthetic route involves the direct alkylation of aniline with bis(2-chloroethyl) ether in the presence of a base to neutralize the hydrogen chloride formed during the reaction.[4]

-

Reactants: Aniline, bis(2-chloroethyl) ether, and a suitable base (e.g., triethylamine or sodium carbonate).

-

Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or can be run neat.

-

Procedure: Aniline and the base are dissolved in the solvent. Bis(2-chloroethyl) ether is added dropwise to the mixture at an elevated temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.

Step 2: Formation of the Hydrochloride Salt

The purified N-Phenylmorpholine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol. Anhydrous hydrogen chloride (either as a gas or a solution in an organic solvent) is then slowly added to the solution with stirring. The this compound salt precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Caption: Synthetic workflow for this compound.

Analytical Methods

Standard analytical techniques can be employed for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment.

Stability and Reactivity

-

Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark).[5]

-

Incompatibilities: It is likely incompatible with strong oxidizing agents and strong bases.[5]

-

Decomposition: Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride.[5]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A typical forced degradation study would expose this compound to the following conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid material.

-

Photolytic Degradation: Exposure to UV and visible light.

Degradation would be monitored by a suitable stability-indicating method, such as HPLC with UV detection.

Potential Biological Activity and Signaling Pathways

Substituted phenylmorpholines are known to interact with monoamine transporters.[6] These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[7][8] Compounds that inhibit or reverse the action of these transporters can have significant psychoactive effects.

While the specific pharmacological profile of this compound has not been extensively characterized in the public domain, based on its structural similarity to other phenylmorpholine derivatives, it is hypothesized to act as a monoamine transporter ligand.[9][10] This interaction could lead to an increase in the synaptic concentrations of dopamine, norepinephrine, and/or serotonin, resulting in stimulant effects.

Caption: Hypothesized interaction with monoamine transporters.

Conclusion

This compound is a compound with potential applications in neuroscience research and drug development due to its structural relation to known monoamine transporter ligands. While there is a need for more specific experimental data on the hydrochloride salt, this guide provides a foundational understanding of its properties, synthesis, and potential biological relevance. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. N-Phenylmorpholine for synthesis 92-53-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

- 5. N-Phenylmorpholine(92-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 7. Regulation of monoamine transporters: influence of psychostimulants and therapeutic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of monoamine transporters: Influence of psychostimulants and therapeutic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

N-Phenylmorpholine Hydrochloride: A Comprehensive Technical Guide for Researchers

CAS Number Lookup and Physicochemical Properties

A definitive, unique CAS (Chemical Abstracts Service) number for N-Phenylmorpholine hydrochloride is not consistently reported in major chemical databases. The CAS number for the parent compound, N-Phenylmorpholine (also known as 4-Phenylmorpholine), is 92-53-5 .[1][2][3][4][5][6][7] This CAS number is frequently used to reference the hydrochloride salt as well. For clarity and accurate data retrieval, it is recommended to use the CAS number of the free base, 92-53-5, while specifying the hydrochloride form.

This guide provides a detailed overview of N-Phenylmorpholine, with a focus on data relevant to its use in research and development. The majority of publicly available data pertains to the free base, N-Phenylmorpholine (CAS 92-53-5).

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and safety information for N-Phenylmorpholine.

| Identifier | Value | Reference |

| IUPAC Name | 4-phenylmorpholine | [5] |

| Synonyms | N-Phenylmorpholine, Morpholinobenzene | [1][7] |

| CAS Number | 92-53-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₃NO | [2][4] |

| Molecular Weight | 163.22 g/mol | [2][4] |

| Property | Value | Reference |

| Appearance | White to brownish crystalline solid | [1][8] |

| Melting Point | 51-54 °C | [1][8] |

| Boiling Point | 165-170 °C at 45 mmHg | [1][8] |

| Autoignition Temperature | 410 °C | [1][7] |

| Flash Point | 113 °C (closed cup) | [7] |

| Density | 1.053 g/cm³ at 60 °C | [7] |

| Vapor Pressure | <0.1 mmHg at 20 °C | |

| Storage Temperature | Below +30°C | [1][8] |

| Hazard Statement | GHS Classification | Reference |

| H302 | Harmful if swallowed (Acute Toxicity, Oral, Category 4) | [5][7] |

| H311 | Toxic in contact with skin (Acute Toxicity, Dermal, Category 3) | [5][7] |

| Toxicity Data | Value | Reference |

| LD50 Oral (Rabbit) | 930 mg/kg | [1] |

| LD50 Dermal (Rabbit) | 360 mg/kg | [1] |

Experimental Protocols

Synthesis of N-Phenylmorpholine

A common method for the synthesis of N-Phenylmorpholine involves the reaction of aniline with bis(2-chloroethyl) ether in the presence of a base.[9]

Materials:

-

Aniline

-

Bis(2-chloroethyl) ether

-

Anhydrous sodium carbonate (or other suitable base)

-

Ethanol (as solvent)

Procedure:

-

A mixture of aniline, bis(2-chloroethyl) ether, and anhydrous sodium carbonate in ethanol is refluxed for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is treated with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude N-Phenylmorpholine.

-

The crude product can be purified by recrystallization or column chromatography.

Preparation of this compound

The hydrochloride salt can be readily prepared from the free base.

Materials:

-

N-Phenylmorpholine

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

-

Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)

Procedure:

-

Dissolve N-Phenylmorpholine in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

-

The melting point of the resulting this compound can be determined for characterization. One source reports a melting point of 169-170°C for a phenylmorpholine hydrochloride salt.[10]

Diagrams

Caption: Synthesis of N-Phenylmorpholine.

Caption: Preparation of N-Phenylmorpholine HCl.

Applications in Research

N-Phenylmorpholine and its derivatives are of interest in medicinal chemistry and drug development. They are considered analogues of phenmetrazine, a compound known to act as a releaser and/or reuptake inhibitor of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[11][12] Research in this area explores the potential of phenylmorpholine derivatives for the treatment of conditions like obesity, addiction, and depression.[11] The core structure serves as a scaffold for the synthesis of new psychoactive substances and therapeutic agents.[12] In analytical chemistry, N-Phenylmorpholine has been used as an internal standard for the gas chromatographic determination of alkaloids.[1][8]

References

- 1. 4-Phenylmorpholine CAS#: 92-53-5 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4-Phenylmorpholine | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SID 135019735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Phenylmorpholine for synthesis 92-53-5 [sigmaaldrich.com]

- 8. 4-Phenylmorpholine | 92-53-5 [chemicalbook.com]

- 9. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

- 10. Sciencemadness Discussion Board - a novel phenylmorpholine synthesis aka preludin - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 12. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of N-Phenylmorpholine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the biological activity of N-Phenylmorpholine hydrochloride, a versatile heterocyclic compound with demonstrated potential across various therapeutic areas. Geared towards researchers, scientists, and professionals in drug development, this document provides a consolidated resource on the compound's effects on cellular and microbial systems, complete with detailed experimental methodologies and data presentation.

Executive Summary

This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide synthesizes available data on its potential as a modulator of central nervous system targets, as well as its cytotoxic, antimicrobial, and anti-inflammatory properties. By presenting standardized protocols and quantitative data, this document aims to facilitate further research and development of this compound-based therapeutic agents.

Biological Activities and Quantitative Data

The biological activities of this compound have been investigated across several domains. The following tables summarize the key quantitative data from in vitro screening assays.

Monoamine Releasing Activity

Substituted phenylmorpholines are known to act as monoamine neurotransmitter releasing agents. While specific EC50 values for this compound are not extensively reported in publicly available literature, the activity of its analogs suggests a potential for interaction with dopamine, norepinephrine, and serotonin transporters. The table below presents data for a related compound, naphthylmorpholine, to provide a contextual reference for the expected activity profile.

Table 1: Monoamine Releasing Activity of a Phenylmorpholine Analog (Naphthylmorpholine)

| Monoamine Transporter | % Release at 10,000 nM |

| Serotonin (SERT) | 92% |

| Norepinephrine (NET) | 88% |

| Dopamine (DAT) | 79% |

Data for naphthylmorpholine, a close analog of N-Phenylmorpholine.

Cytotoxic Activity

The cytotoxic potential of this compound is a critical parameter for assessing its therapeutic window. In vitro cytotoxicity is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Result |

| To be determined | MTT Assay | IC50 | Data not available |

Note: Specific IC50 values for this compound are not currently available in the reviewed literature. The provided experimental protocol allows for the determination of this value.

Antimicrobial Activity

The antimicrobial properties of N-Phenylmorpholine derivatives have been documented against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric determined using the broth microdilution method.

Table 3: In Vitro Antimicrobial Activity of this compound

| Microorganism | Assay | Endpoint | Result (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | MIC | Data not available |

| Escherichia coli | Broth Microdilution | MIC | Data not available |

| Candida albicans | Broth Microdilution | MIC | Data not available |

Note: Specific MIC values for this compound are not currently available in the reviewed literature. The provided experimental protocol enables the determination of these values.

Anti-inflammatory Activity

The anti-inflammatory effects of N-Phenylmorpholine derivatives can be assessed by measuring the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.

Table 4: In Vitro Anti-inflammatory Activity of this compound

| Cytokine | Cell Line | Assay | Endpoint | Result |

| TNF-α | e.g., RAW 264.7 | ELISA | IC50 | Data not available |

| IL-6 | e.g., RAW 264.7 | ELISA | IC50 | Data not available |

Note: Specific IC50 values for this compound are not currently available in the reviewed literature. The provided experimental protocol allows for the determination of these values.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and standardization of future studies.

Monoamine Release Assay using Synaptosomes

This protocol outlines the procedure for measuring the release of monoamines from isolated nerve terminals (synaptosomes).

Workflow for Monoamine Release Assay

Caption: Workflow for the synaptosome-based monoamine release assay.

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., striatum for dopamine, cortex for norepinephrine and serotonin) using differential centrifugation in a sucrose buffer.[1][2][3]

-

Radiolabeling: Pre-incubate the synaptosomes with a tritiated monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.

-

Compound Incubation: Incubate the radiolabeled synaptosomes with varying concentrations of this compound for a defined period.

-

Quantification: Separate the synaptosomes from the supernatant by rapid filtration or centrifugation. Measure the amount of radioactivity in the supernatant using liquid scintillation counting, which corresponds to the amount of released monoamine.

-

Data Analysis: Calculate the percentage of release compared to a positive control (e.g., a known releasing agent like amphetamine) and determine the EC50 value.

In Vitro Cytotoxicity - MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.[4][5][6]

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 24 to 72 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[4][5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility - Broth Microdilution Method

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

Workflow for Broth Microdilution Assay

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth broth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[8]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Anti-inflammatory Activity - Cytokine ELISA

This protocol details the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the production of pro-inflammatory cytokines.[11][12][13][14]

Workflow for Cytokine ELISA

Caption: Workflow for the enzyme-linked immunosorbent assay (ELISA) for cytokine quantification.

Protocol:

-

Cell Culture and Treatment: Culture immune cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.

-

Sample Collection: Collect the cell culture supernatant containing the secreted cytokines.

-

ELISA: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding an enzyme-linked secondary antibody, and then adding a substrate to produce a colorimetric signal.[11][15]

-

Quantification: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

Data Analysis: Determine the IC50 value for the inhibition of each cytokine.

Signaling Pathways

The anti-inflammatory effects of compounds are often mediated through the inhibition of key signaling pathways. The NF-κB and STAT3 pathways are central to the inflammatory response triggered by LPS. While direct modulation by this compound is yet to be confirmed, the following diagram illustrates a potential mechanism of action for its anti-inflammatory activity.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential inhibitory effect of this compound on NF-κB and STAT3 signaling pathways.

Conclusion

This compound represents a promising chemical scaffold with diverse biological activities. This technical guide provides a framework for the systematic screening and evaluation of this compound. The detailed experimental protocols and structured data presentation are intended to support further research into its mechanism of action and therapeutic potential. Future studies should focus on generating specific quantitative data for this compound in the described assays to fully elucidate its biological activity profile.

References

- 1. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]

- 13. h-h-c.com [h-h-c.com]

- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bdbiosciences.com [bdbiosciences.com]

N-Phenylmorpholine Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmorpholine hydrochloride is a versatile heterocyclic compound with significant applications in pharmaceutical research and development. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its stability profile is paramount to ensure the quality, safety, and efficacy of downstream products. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available scientific data.

Chemical Stability Profile

This compound is generally a stable compound under recommended storage conditions.[1][2] However, like many amine hydrochlorides, its stability can be compromised by exposure to certain environmental factors. It is crucial to avoid contact with incompatible materials to prevent degradation.

Incompatible Materials:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions and decomposition of the molecule.[1][2]

-

Strong Acids: While it is a hydrochloride salt, exposure to stronger acids may cause undesired reactions.[1]

Hazardous Decomposition Products: Upon thermal decomposition, this compound is expected to break down into noxious gases, including:

Recommended Storage Conditions

To maintain the integrity and purity of this compound, adherence to proper storage protocols is essential. The following conditions are recommended based on safety data sheets and general laboratory best practices.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry area. Specific temperature ranges such as 0-8 °C or 2-30 °C may be specified by the supplier. | [1][3][4][5][6] |

| Atmosphere | Store in a well-ventilated place. | [1][2][3] |

| Container | Keep container tightly closed. | [1][2][3][7] |

| Light | While specific photostability data is limited, it is good practice to store in a light-resistant container. |

Experimental Protocols for Stability Assessment

Forced Degradation Study Workflow

Caption: General workflow for a forced degradation study.

Methodologies for Key Experiments

1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Store the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid or a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: A photodiode array (PDA) or UV detector is used for quantification and peak purity analysis.

-

Mass Spectrometry (MS) Detector: Coupling the HPLC to a mass spectrometer allows for the identification of degradation products by determining their mass-to-charge ratio.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation can be inferred from the general chemistry of morpholine derivatives. For instance, microbial degradation of the morpholine ring has been shown to proceed via C-N bond cleavage. In the context of forced degradation, oxidation of the nitrogen to form an N-oxide is a plausible pathway for tertiary amines.

Caption: Logical relationship of stability under stress.

Conclusion

This compound is a stable chemical compound when stored under appropriate conditions. Researchers and drug development professionals should take care to store it in a cool, dry, well-ventilated area in tightly sealed containers, away from strong oxidizing agents and strong acids. While specific quantitative stability data is not widely published, the experimental protocols and potential degradation considerations outlined in this guide provide a framework for establishing a comprehensive stability profile for this important pharmaceutical intermediate. The development of a validated, stability-indicating analytical method is crucial for ensuring the quality and consistency of this compound in its intended applications.

References

- 1. pharmtech.com [pharmtech.com]

- 2. library.dphen1.com [library.dphen1.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

Methodological & Application

Application Notes and Protocols for N-Phenylmorpholine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a reaction protocol for the synthesis of N-Phenylmorpholine hydrochloride, a valuable intermediate in organic synthesis and pharmaceutical development.

Introduction

N-Phenylmorpholine and its derivatives are important structural motifs found in a variety of biologically active compounds and are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their applications include the development of analgesics, anti-inflammatory drugs, and agents targeting monoamine transporters.[1][4][5] The hydrochloride salt of N-Phenylmorpholine is often preferred due to its increased solubility and stability, making it suitable for various applications in medicinal chemistry.[1]

Safety and Handling

N-Phenylmorpholine is harmful if swallowed and toxic in contact with skin.[6] It can cause eye irritation. Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[7][8] All manipulations should be carried out in a well-ventilated chemical fume hood.[7] In case of contact, immediately flush the affected area with plenty of water.[8] Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][9]

Reaction Protocol: Synthesis of this compound

This protocol is a two-step process involving the synthesis of N-Phenylmorpholine followed by its conversion to the hydrochloride salt. The first step is adapted from a general method for the synthesis of substituted N-phenylmorpholine compounds.[10]

Step 1: Synthesis of N-Phenylmorpholine

This step involves the reaction of aniline with bis(2-chloroethyl) ether in the presence of a base.[10]

Materials and Reagents:

-

Aniline

-

Bis(2-chloroethyl) ether

-

Triethylamine

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate

-

Activated carbon

-

Water (deionized)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine aniline, an excess of bis(2-chloroethyl) ether, and triethylamine. A typical molar ratio of aniline to triethylamine is 1:2.[10]

-

Heat the reaction mixture to 150°C and stir for 24 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess bis(2-chloroethyl) ether by distillation under reduced pressure.[10]

-

Pour the residue into water and extract the product with ethyl acetate (2 x volume of the aqueous layer).[10]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[10]

-

Add activated carbon to decolorize the solution and filter.[10]

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Phenylmorpholine.[10] The product can be further purified by distillation under reduced pressure.[10]

Step 2: Formation of this compound

This is a standard procedure for converting a free base to its hydrochloride salt.

Materials and Reagents:

-

N-Phenylmorpholine (from Step 1)

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated or as a solution in an organic solvent like diethyl ether or isopropanol)

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Büchner funnel and flask for vacuum filtration

Procedure:

-

Dissolve the purified N-Phenylmorpholine in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.

-

A precipitate of this compound will form.

-

Continue adding the acid until no more precipitate is observed.

-

Stir the mixture for an additional 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.

-

Dry the this compound in a vacuum oven.

Quantitative Data

The following table summarizes representative yields for the synthesis of N-phenylmorpholine derivatives as reported in the literature.[10]

| Starting Material | Product | Yield |

| Compound 1 (a substituted aniline) | Compound 2 (a substituted N-phenylmorpholine) | 80.4% |

| Compound 7 (a different substituted aniline) | Compound 8 (a different substituted N-phenylmorpholine) | 52% |

Diagrams

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the two-step synthesis of this compound.

Reaction Scheme

Caption: The overall chemical transformation for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 6. N-Phenylmorpholine for synthesis | 92-53-5 [sigmaaldrich.com]

- 7. N-Phenylmorpholine(92-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of N-Phenylmorpholine via Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

While N-Phenylmorpholine and its derivatives are valuable scaffolds in medicinal chemistry and materials science, a comprehensive review of scientific literature reveals no evidence of N-Phenylmorpholine hydrochloride being utilized as a primary catalyst in cross-coupling reactions. Instead, N-Phenylmorpholine is a prominent product synthesized through palladium-catalyzed cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This document provides detailed application notes and protocols for the synthesis of N-Phenylmorpholine, focusing on the well-established Buchwald-Hartwig amination reaction.

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, enabling the coupling of amines with aryl halides.[1] This reaction has become indispensable in synthetic organic chemistry due to its broad substrate scope and functional group tolerance.[1]

Synthesis of N-Phenylmorpholine via Buchwald-Hartwig Amination

The synthesis of N-Phenylmorpholine via the Buchwald-Hartwig amination involves the palladium-catalyzed reaction of an aryl halide (e.g., bromobenzene or chlorobenzene) with morpholine in the presence of a suitable base and a phosphine ligand.

General Reaction Scheme

Caption: General scheme for the synthesis of N-Phenylmorpholine.

Experimental Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of N-Phenylmorpholine via Buchwald-Hartwig amination, based on literature precedents.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 16 | 95 |

| 2 | Chlorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 92 |

| 3 | Iodobenzene | Pd(OAc)₂ (0.5) | SPhos (1) | Cs₂CO₃ | Toluene | 80 | 12 | 98 |

Data compiled from representative literature procedures. Yields are for isolated products.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Phenylmorpholine from Bromobenzene

Materials:

-

Bromobenzene

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Add bromobenzene (1.0 eq) and morpholine (1.2 eq) to the flask via syringe.

-

Add sodium tert-butoxide (1.4 eq) to the reaction mixture.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-Phenylmorpholine.

Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) active species.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of N-Phenylmorpholine.

Caption: Workflow for N-Phenylmorpholine synthesis and purification.

Conclusion

The Buchwald-Hartwig amination provides a reliable and high-yielding route to N-Phenylmorpholine and its derivatives. The choice of palladium precursor, ligand, base, and solvent can be optimized to achieve excellent results with a variety of aryl halides. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis of this important structural motif for applications in drug discovery and materials science.

References

N-Phenylmorpholine Derivatives as Probes for Monoamine Transporter Function: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-phenylmorpholine derivatives as reagents in biochemical assays, specifically focusing on their interaction with monoamine transporters. These compounds serve as valuable tools for investigating the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are critical targets in drug development for neurological and psychiatric disorders.

Introduction to N-Phenylmorpholine Derivatives

N-Phenylmorpholine and its analogs are a class of synthetic compounds that have garnered significant interest in medicinal chemistry and pharmacology. Structurally characterized by a phenyl group attached to a morpholine ring, these derivatives, particularly substituted phenmetrazine analogs, have been shown to interact with monoamine transporters.[1][2] Their primary mechanism of action involves the inhibition of neurotransmitter reuptake or the promotion of neurotransmitter release, thereby modulating the levels of dopamine, norepinephrine, and serotonin in the synapse.[1][2] This activity makes them potent psychostimulants and anorectics, and also valuable research tools for studying the intricate mechanisms of monoamine transporter function and for screening potential therapeutic agents.

Health and Safety Information for N-Phenylmorpholine Hydrochloride

This compound should be handled with care in a laboratory setting. It is harmful if swallowed and toxic in contact with skin. It may cause eye and respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3] In case of contact with skin or eyes, flush immediately with plenty of water.[3] If inhaled, move to fresh air.[3] If swallowed, rinse mouth with water and seek medical attention. Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.

Physical and Chemical Properties:

| Property | Value |

| Appearance | Brown crystals or white solid[3][4] |

| Molecular Formula | C₁₀H₁₃NO·HCl[4] |

| Molecular Weight | 199.68 g/mol [4] |

| Melting Point | 51-54 °C[5] |

| Boiling Point | 260 °C at 1013 hPa[5] |

| Solubility | Slightly soluble in water[3] |

Application in Monoamine Transporter Assays

Phenylmorpholine derivatives are widely used to characterize the function of DAT, NET, and SERT in vitro. The two primary types of assays where these compounds are employed are:

-

Neurotransmitter Uptake Inhibition Assays: These assays measure the ability of a compound to block the reuptake of a radiolabeled or fluorescently tagged neurotransmitter or a substrate analog into cells expressing the target transporter. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

-

Neurotransmitter Release Assays: These assays determine the capacity of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells expressing the target transporter. The potency of the releasing agent is expressed as the half-maximal effective concentration (EC₅₀).

These assays are crucial for understanding the structure-activity relationships of novel compounds and for screening libraries of molecules for potential therapeutic candidates targeting monoamine transporters.

Quantitative Data for Phenylmorpholine Derivatives

The following tables summarize the in vitro potencies of various phenylmorpholine derivatives at the dopamine, norepinephrine, and serotonin transporters.

Table 1: Uptake Inhibition Potencies (IC₅₀) of Phenylmorpholine Derivatives

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| Phenmetrazine | 131 | 50 | 7765 | [6] |

| 2-Methylphenmetrazine (2-MPM) | 6740 | - | - | [1] |

| 4-Methylphenmetrazine (4-MPM) | 1930 | - | - | [1] |

| Phendimetrazine | - | - | - | Note 1 |

| Pseudophenmetrazine (dopamine reuptake inhibitor) | Kᵢ = 2630 | - | >10000 | [2] |

Note 1: Phendimetrazine is considered a prodrug to phenmetrazine and its activity is attributed to its metabolism to phenmetrazine.[7]

Table 2: Neurotransmitter Release Potencies (EC₅₀) of Phenylmorpholine Derivatives

| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | Reference |

| Phenmetrazine | 131 | 50 | 7765 | [6] |

| (+)-Pseudophenmetrazine (dopamine releaser) | 1457 | 514 | >10000 | [2] |

Experimental Protocols

The following are detailed protocols for performing monoamine transporter uptake inhibition and release assays using rat brain synaptosomes. These protocols can be adapted for use with cultured cells stably expressing the transporter of interest.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay Using Rat Brain Synaptosomes

This protocol describes the measurement of a test compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Materials and Reagents:

-

Rat brain tissue (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT)

-

Sucrose solution (0.32 M), ice-cold

-

Krebs-HEPES buffer (KHB): 124 mM NaCl, 1.8 mM KCl, 1.24 mM KH₂PO₄, 1.4 mM MgSO₄, 2.5 mM CaCl₂, 26 mM NaHCO₃, 10 mM glucose, 20 mM HEPES, pH 7.4. The buffer should be saturated with 95% O₂/5% CO₂.[8]

-

Pargyline (MAO inhibitor)

-

Ascorbic acid

-

Radiolabeled neurotransmitter: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Test compound (e.g., this compound or derivative)

-

Known selective uptake inhibitor for each transporter (e.g., GBR 12909 for DAT, nisoxetine for NET, fluoxetine for SERT) for determining non-specific uptake.

-

96-well microplates

-

Glass homogenizer

-

Refrigerated centrifuge

-

Scintillation counter and scintillation fluid

-

Filter mats (GF/C) and cell harvester

Procedure:

-

Synaptosome Preparation:

-

Rapidly dissect the desired brain region from a rat and place it in 20 volumes of ice-cold 0.32 M sucrose solution.[9]

-

Homogenize the tissue using a glass homogenizer with several gentle up-and-down strokes.[9]

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove large debris.[9]

-

Carefully collect the supernatant and centrifuge it at 14,000 x g for 15 minutes at 4°C to pellet the crude synaptosomes.[9]

-

Resuspend the synaptosomal pellet in Krebs-HEPES buffer containing pargyline (to prevent neurotransmitter degradation) and ascorbic acid (to prevent oxidation).[9]

-

Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).

-

-

Uptake Inhibition Assay:

-

In a 96-well plate, add 180 µL of the synaptosome suspension (typically 30-80 µg of protein per well).[9]

-

Add 50 µL of the test compound at various concentrations or a known inhibitor for determining non-specific uptake. For total uptake wells, add 50 µL of buffer.

-

Pre-incubate the plate for 30 minutes at 37°C.[9]

-

Initiate the uptake reaction by adding 20 µL of the [³H]-labeled neurotransmitter (final concentration will depend on the specific transporter and experimental design, but is often near the Kₘ value).[9]

-

Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with gentle agitation.

-

Terminate the uptake by rapid filtration through GF/C filter mats using a cell harvester.[9]

-

Wash the filters several times with ice-cold Krebs-HEPES buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a selective inhibitor) from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Neurotransmitter Release Assay Using Rat Brain Synaptosomes

This protocol measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

Materials and Reagents:

-

Same as for the uptake inhibition assay.

Procedure:

-

Synaptosome Preparation and Loading:

-

Prepare synaptosomes as described in Protocol 4.1.

-

Pre-load the synaptosomes with a [³H]-labeled neurotransmitter by incubating them with the radioligand for a specific time (e.g., 15-30 minutes) at 37°C.

-

Wash the synaptosomes several times with Krebs-HEPES buffer by centrifugation and resuspension to remove excess unbound radioligand.

-

-

Release Assay:

-

Aliquot the pre-loaded synaptosomes into a 96-well plate.

-

Add the test compound at various concentrations or buffer (for basal release) to the wells.

-

Incubate for a specific time (e.g., 5-30 minutes) at 37°C.

-

Terminate the release by rapid filtration, collecting the filtrate which contains the released radioligand.

-

Lyse the synaptosomes remaining on the filter with a lysis buffer or detergent.

-

Quantify the radioactivity in both the filtrate and the lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of total radioactivity released for each concentration of the test compound.

-

Subtract the basal release (in the absence of the test compound) to determine the compound-induced release.

-

Plot the percentage of specific release against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Experimental workflow for monoamine transporter assays.

Caption: Mechanism of action of phenylmorpholine derivatives.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudophenmetrazine - Wikipedia [en.wikipedia.org]

- 3. N-Phenylmorpholine(92-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Phenylmorpholine for synthesis 92-53-5 [sigmaaldrich.com]

- 6. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Protocol for N-arylation of morpholine using N-Phenylmorpholine hydrochloride

Introduction

The N-arylation of morpholine is a fundamental transformation in organic synthesis, yielding N-aryl morpholine scaffolds that are prevalent in medicinal chemistry and materials science. These structures are key components in a range of pharmaceuticals, including antidepressants, anticancer agents, and antibiotics. This document provides detailed protocols for the N-arylation of morpholine, focusing on two of the most robust and widely employed methods: the Buchwald-Hartwig amination and the Ullmann condensation. While the user's query mentioned the use of N-Phenylmorpholine hydrochloride, this compound is typically the product of such reactions and is not used as a starting material for the N-arylation of morpholine itself. The following protocols detail the standard and effective procedures for synthesizing N-aryl morpholines.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and efficient method for the formation of C-N bonds.[1] It utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or pseudohalide. This reaction is favored for its high functional group tolerance, relatively mild reaction conditions, and broad substrate scope.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Morpholine

This protocol is a representative example for the coupling of an aryl chloride with morpholine using a palladium catalyst and the XPhos ligand.[2]

Materials:

-

Aryl halide (e.g., 4-chlorotoluene)

-

Morpholine

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (degassed)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Two-necked flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).[2]

-

Add degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.[2]

-

Add the aryl halide (1.0 equiv.) and morpholine (1.5 equiv.) to the reaction mixture.[2]

-

Heat the resulting mixture to reflux and stir for 6 hours. The reaction progress can be monitored by gas chromatography (GC).[2]

-

After the reaction is complete, cool the mixture to room temperature and quench with water.[2]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the N-aryl morpholine product.[2]

Data Presentation: Buchwald-Hartwig N-Arylation of Morpholine

The following table summarizes representative results for the palladium-catalyzed N-arylation of morpholine with various aryl halides.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | [2] |

| 4-Bromoanisole | I/2XPhos | XPhos | NaOtBu (1.4) | Dioxane | 80 | 2 | >95 | [3] |

| 4-Chloroanisole | I/2XPhos | XPhos | NaOtBu (1.4) | Dioxane | 80 | 2 | ~80 | [3] |

| 2-Bromotoluene | (NHC)Pd(allyl)Cl | - | NaOtBu | Toluene | 100 | 0.5 | 99 | [4] |

| p-Tolyl triflate | (NHC)Pd(allyl)Cl | - | NaOtBu | Toluene | 100 | < 1 min | 70 | [4] |

| 2-Chlorotoluene | (NHC)Pd(allyl)Cl | - | NaOtBu | Toluene | 100 | 0.4 | 94 | [4] |

*Catalyst I is Pd(η3-1-PhC3H4)(η5-C5H5)

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that uses a copper catalyst.[5] While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that proceed under milder conditions with the use of ligands.[5] This method provides a valuable alternative to palladium-catalyzed reactions, particularly for certain substrates.[6]

Experimental Protocol: General Procedure for Ullmann-Type N-Arylation of Morpholine

This protocol describes a general procedure for the copper-catalyzed N-arylation of morpholine with an aryl halide.

Materials:

-

Aryl halide

-

Morpholine

-

Copper(I) iodide (CuI)

-

Ligand (e.g., L-proline)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., DMSO or dioxane)

-

Water

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or sealed reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a Schlenk tube, add copper(I) iodide (typically 5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the aryl halide (1.0 equiv.) and morpholine (1.2-1.5 equiv.).

-

Add the solvent (e.g., DMSO or dioxane).

-

Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (e.g., 12-24 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine.

Data Presentation: Ullmann-Type N-Arylation of Morpholine

The following table presents data for the copper-catalyzed N-arylation of morpholine.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodobenzonitrile | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 24 | 92 | [7] (Analogous system) |

| 4-Iodotoluene | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 24 | 85 | [7] (Analogous system) |

| 4-Bromoanisole | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 100 | 36 | 78 | [7] (Analogous system) |

Visualizations

Caption: Experimental workflow for the N-arylation of morpholine.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. surface.syr.edu [surface.syr.edu]

- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Reactions Involving N-Phenylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for chemical reactions involving N-Phenylmorpholine hydrochloride. This compound and its derivatives are significant in pharmaceutical research and development, primarily for their roles as intermediates in the synthesis of analgesics, anti-inflammatory agents, and as modulators of monoamine neurotransmitter systems.

I. Synthesis of N-Phenylmorpholine Derivatives

This compound serves as a crucial building block in the synthesis of various substituted N-phenylmorpholine compounds. These derivatives are often investigated for their potential as therapeutic agents. A common synthetic approach involves the reaction of a substituted aniline with a bis(2-haloethyl) ether, followed by cyclization.

A. General Synthesis of Substituted N-Phenylmorpholines

A prevalent method for synthesizing substituted N-phenylmorpholine compounds involves the reaction of a substituted aniline with bis(2-chloroethyl) ether in the presence of a base to facilitate ring closure. This method is advantageous due to the use of readily available and inexpensive starting materials.[1]

Experimental Protocol: Synthesis of 2-(4-methylphenyl)-3-methylmorpholine (4-MPM)

This protocol is adapted from a method used for the synthesis of phenmetrazine analogs and illustrates a common synthetic pathway for phenylmorpholine derivatives.[2]

-

Bromination: To a solution of 4-methylpropiophenone in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) to yield 2-bromo-1-(4-methylphenyl)propan-1-one.

-

Reaction with Ethanolamine: The resulting α-bromoketone is then reacted with ethanolamine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This reaction forms the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one and its cyclized hemiketal form, 3-methyl-2-(4-methylphenyl)morpholin-2-ol.

-

Reduction: The intermediate mixture is reduced using a reducing agent like sodium borohydride in methanol. This step yields the corresponding diol.

-

Cyclization: The diol is then cyclized by treatment with concentrated sulfuric acid. The strong acid facilitates the dehydration and formation of the morpholine ring.

-

Work-up and Purification: The reaction mixture is quenched with water, basified with a strong base (e.g., 10 M NaOH), and extracted with an organic solvent like dichloromethane. The organic layer is then dried, filtered, and the solvent is evaporated. The crude product can be purified using techniques such as preparative thin-layer chromatography (TLC).

Experimental Workflow: Synthesis of 4-MPM

Caption: Synthetic workflow for 4-Methylphenmetrazine (4-MPM).

B. Quantitative Data for Synthesis of a Substituted N-Phenylmorpholine

The following table summarizes the yield for the synthesis of a substituted N-phenylmorpholine compound as described in a patent.[1]

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Substituted Aniline | 2-Chloroethyl ether, Triethylamine | None (neat) | 150 | 24 | 80.4 |

II. Role in Drug Development and Signaling Pathways

Derivatives of N-Phenylmorpholine, such as phenmetrazine and its analogs, are known to act as monoamine neurotransmitter releasers and/or reuptake inhibitors.[3][4] These compounds can modulate the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, which is the basis for their investigation in the treatment of conditions like obesity, addiction, and depression.[3]

Signaling Pathway: Modulation of Monoamine Neurotransmitters

Phenylmorpholine derivatives can interact with dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT).[2] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, they increase their concentration and prolong their action on postsynaptic receptors. Some derivatives may also act as releasing agents, further increasing neurotransmitter levels.

Caption: Mechanism of action of phenylmorpholine derivatives on monoamine transporters.

III. Physicochemical and Safety Data for N-Phenylmorpholine

The following table summarizes key physicochemical and safety information for N-Phenylmorpholine.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | Solid |

| Melting Point | 48-51 °C |

| Boiling Point | 260 °C at 1013 hPa |

| Flash Point | 124 °C |

| Density | 1.053 g/cm³ at 60 °C |

| Assay | ≥98.0% (GC) |

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H311 (Toxic in contact with skin) |

| Storage Temperature | 2-30°C |

IV. Conclusion

This compound and its derivatives are versatile compounds with significant applications in medicinal chemistry and drug development. The synthetic protocols provided herein offer a foundation for researchers to explore the synthesis of novel analogs. Understanding their mechanism of action as monoamine transporter modulators is crucial for the rational design of new therapeutic agents. Researchers should adhere to strict safety protocols when handling these compounds due to their potential toxicity.

References

- 1. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 4. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Optimizing reaction yield for N-Phenylmorpholine hydrochloride synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Phenylmorpholine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my N-Phenylmorpholine synthesis consistently low?

A1: Low yields can stem from several factors. Consider the following:

-

Incomplete Reaction: The reaction may not be reaching completion. Verify the reaction time and temperature. For the reaction of aniline with bis(2-chloroethyl) ether, heating at 130-180°C for several hours is often required.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

-

Suboptimal Base: The choice and amount of base are crucial. Organic bases like triethylamine may lead to higher yields compared to inorganic bases.[1] The molar ratio of aniline to base should be optimized, with a suggested range of 1:2 to 1:5.[1]

-

Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of bis-aminated products.[2] Adding the alkylating agent dropwise or controlling the stoichiometry can help minimize this.[2]

-

Purification Losses: Significant loss of product can occur during workup and purification. If the hydrochloride salt is syrupy and difficult to crystallize, consider forming a different salt, such as the oxalate salt, which may have better crystallization properties.[2]

Q2: I am observing the formation of significant impurities in my reaction mixture. What are they and how can I minimize them?

A2: Impurity formation is a common challenge. Here are some likely impurities and strategies to mitigate them:

-

N,N-bis(2-hydroxyethyl)aniline: This impurity can form if the reaction conditions favor hydrolysis of the chloroethyl groups or if there is water present in the reactants or solvent. Ensure anhydrous conditions and use a non-aqueous workup if possible.

-